Non-Covalent vs. Covalent Inhibition Mode in Proline Dehydrogenase
(Allylthio)acetic acid acts as a non-covalent, reversible inhibitor of proline dehydrogenase (PRODH), whereas the analogous N-propargylglycine is a mechanism-based covalent inactivator that permanently modifies the FAD cofactor. The S-allyl analog occupies the active site and mimics the substrate proline without triggering the inactivation cascade, as evidenced by the 1.41 Å crystal structure of the enzyme-ligand complex (PDB 8UQ1) which shows intact FAD and no covalent adduct [1]. This property is advantageous for reversible enzyme modulation studies where prolonged inactivation must be avoided.
| Evidence Dimension | Covalent modification of FAD cofactor in PRODH |
|---|---|
| Target Compound Data | No covalent modification; intact FAD observed at 1.41 Å resolution (PDB 8UQ1) |
| Comparator Or Baseline | N-propargylglycine: Covalent adduct at FAD N5 atom, confirmed by mass spectrometry and crystallography [1] |
| Quantified Difference | Binary outcome (covalent vs. non-covalent); precise kinetic constants (Ki/kinact) were not publicly available in the extractable data subset |
| Conditions | X-ray crystallography; Sinorhizobium meliloti PutA PRODH domain |
Why This Matters
For chemical probe campaigns targeting PRODH, a reversible binder eliminates confounding effects of irreversible enzyme inactivation, enabling accurate assessment of downstream metabolic consequences.
- [1] Tanner, J.J. et al. (2024) Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. Biochemistry, 63, 2855-2867; PDB 8UQ1. View Source
